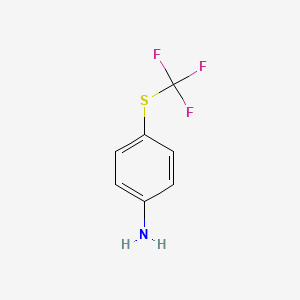

4-(Trifluoromethylthio)aniline

Descripción

4-(Trifluoromethylthio)aniline (CAS: 372-16-7) is an aromatic amine derivative with the molecular formula C₇H₆F₃NS (molecular weight: 193.19 g/mol). It features a para-substituted trifluoromethylthio (-SCF₃) group attached to an aniline backbone, conferring unique electronic and steric properties. This compound is widely used as a building block in pharmaceuticals (e.g., antiproliferative agents) , agrochemicals, and advanced materials such as thiol-functionalized polymers for wastewater treatment . Its synthesis often involves nucleophilic substitution or condensation reactions with precursors like 4-(trichloromethylthio)aniline .

Propiedades

IUPAC Name |

4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHHTUXVBNGOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190681 | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372-16-7 | |

| Record name | 4-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from 4-Nitrobromobenzene via Methylthio and Fluorination Steps

A concise and efficient method reported involves the following key steps:

Step 1: Formation of 4-nitrothioanisole

4-Nitrobromobenzene is reacted with the sodium salt of methyl mercaptan in the presence of a phase-transfer catalyst to yield 4-nitrothioanisole with a high yield of 91.4%.Step 2: Chlorination and Fluorination

The 4-nitrothioanisole undergoes chlorination to form a chlorinated intermediate (yield 83.7%), followed by fluorination to introduce the trifluoromethylthio group, achieving an 86.3% yield.Step 3: Catalytic Hydrogenation

Finally, catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to the amine, producing 4-(trifluoromethylthio)aniline with a 98% yield.

This method is notable for its high overall yield and use of accessible starting materials, making it suitable for scale-up in industrial settings.

Photochemical Synthesis via Reaction of 4-Aminothiophenol and Trifluoroiodomethane

An alternative approach involves a photochemical reaction under ultraviolet irradiation:

- 4-Aminothiophenol reacts with trifluoroiodomethane in the presence of ammonia under UV light to form this compound.

Use of 4-(Trichloromethylthio)aniline as an Intermediate

Another synthetic route involves the preparation of 4-(trichloromethylthio)aniline as a key intermediate, which is then converted to this compound:

The intermediate is synthesized via chlorination reactions on appropriate precursors.

Subsequent fluorination or halogen exchange reactions transform the trichloromethylthio group into the trifluoromethylthio group.

This method benefits from the stability of the trichloromethylthio intermediate and allows for controlled conversion to the desired trifluoromethylthio derivative, facilitating high-yield production.

Catalytic Methylation for Derivative Preparation

For derivatives such as N-methyl-4-(trifluoromethylthio)aniline, a heterogeneous nickel-catalyzed mono-N-methylation of this compound using methanol as the methylating agent is employed:

Catalyst loading: 5–10 wt% Ni/C

Temperature: 120–150°C

Reaction time: 12–24 hours

Solvent: Toluene or dioxane

This method achieves high conversion and selectivity, monitored by GC-MS and NMR spectroscopy.

Industrial Ammoniation Methods for Related Trifluoromethyl Anilines

Industrial processes for related trifluoromethyl anilines involve ammoniation reactions under high pressure and temperature without catalysts:

Reaction temperature: 150–178°C (optimal 165–175°C)

Pressure: 1.0–13.5 MPa (optimal 11.0–12.0 MPa)

Ammonia concentration: 60–80 wt%

Reaction time: 6–16 hours

This method eliminates catalyst dependency and improves yield, with ammonia recovery systems integrated for efficiency.

The stepwise method starting from 4-nitrobromobenzene is well-documented for its efficiency and scalability, with yields exceeding 80% at each step and near-quantitative final amination.

Photochemical methods offer innovative radical-based routes but require specialized UV equipment and careful control of reaction conditions to avoid side reactions.

The use of trichloromethylthio intermediates provides a versatile platform for further functionalization and is supported by patent literature emphasizing industrial applicability.

Catalytic methylation techniques expand the utility of this compound derivatives, with nickel catalysts providing environmentally friendlier alternatives to traditional methylation reagents.

Industrial ammoniation processes demonstrate that high-pressure, high-temperature conditions can efficiently produce trifluoromethyl-substituted anilines without catalysts, improving cost-effectiveness and sustainability.

The preparation of this compound is achievable through multiple synthetic routes, each with distinct advantages depending on scale, available equipment, and desired derivatives. The most established laboratory method involves nucleophilic substitution on 4-nitrobromobenzene followed by chlorination, fluorination, and catalytic hydrogenation, yielding high purity and yield. Photochemical and intermediate-based methods provide alternative pathways with potential for innovation and industrial application. Continuous improvements in catalytic and industrial processes further enhance the accessibility and efficiency of producing this valuable compound.

Análisis De Reacciones Químicas

4-(Trifluoromethylthio)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions typically target the nitro group (if present) to form the corresponding amine.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(Trifluoromethylthio)aniline is a chemical compound with applications in scientific research, medicine, and industry . It is used as an intermediate in the production of pesticides, insecticides, and acaricides . It is also a key agricultural intermediate that can be synthesized from 4-nitrobromobenzene .

Scientific Research Applications

This compound has applications in chemistry and biology.

Chemistry

It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals. One synthetic pathway begins with 4-nitrobromobenzene . This process involves obtaining 4-nitrothioanisole through the methylthiotriazine of 4-nitrobromobenzene with the sodium salt of methyl mercaptan, with a phase-transfer catalyst yielding 91.4%. Chlorination then produces 4-(trifuroromethylthio)nitrobenzene with an 83.7% yield, followed by fluorination with an 86.3% yield. Finally, hydrogenation in the presence of Pd/C yields this compound with a 98% yield .

Biology

Derivatives of this compound are studied for their potential biological activities and interactions with biological targets.

Medicine

this compound is involved in synthesizing toltrazuril, a pharmaceutical used to treat coccidiosis in animals.

Industry

This compound is used to develop advanced materials with unique properties, such as enhanced stability and binding affinity.

Mecanismo De Acción

The precise mechanism of action of 4-(Trifluoromethylthio)aniline is not fully understood. it is believed to act as a catalyst in synthesizing other compounds and functions as a nucleophile, participating in covalent bond formation. Additionally, it serves as an electron-donating group, contributing to the creation of coordination complexes .

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Electron-Withdrawing Groups : The -SCF₃ group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to 4-(Methylthio)aniline (-SCH₃) . This property makes it valuable in para-selective trifluoromethylthiolation reactions .

- Steric Effects: The bulkier -SCF₃ group lowers the melting point (157–159°C) compared to 4-Aminothiophenol (166–168°C) and 4-(Methylthio)aniline (164–166°C), likely due to reduced crystal packing efficiency .

Stability and Bioavailability

- Fluorine Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in fluorinated pharmaceuticals . For example, this compound-based polymers show superior chemical resistance in wastewater treatment compared to non-fluorinated analogs .

Key Research Findings

Heavy Metal Adsorption: Polynorbornene dicarboximide monomers derived from this compound exhibit higher adsorption capacities for Pb²⁺ and Cd²⁺ than those from 4-Aminothiophenol, attributed to the electron-deficient -SCF₃ group enhancing metal coordination .

Para-Selectivity : In electrophilic trifluoromethylthiolation reactions, this compound derivatives achieve >90% para-selectivity under BF₃·Et₂O catalysis, outperforming ortho-directing analogs .

Actividad Biológica

4-(Trifluoromethylthio)aniline is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethylthio group attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, allowing for effective interaction with various biological targets.

Molecular Formula: C7H6F3NS

Molecular Weight: 201.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The trifluoromethylthio group can interact with enzyme active sites, potentially inhibiting their function. This interaction may lead to altered metabolic pathways within cells.

- Protein-Ligand Interactions: The compound's structure allows it to bind effectively to proteins, influencing their activity and stability.

- Cell Membrane Interaction: Enhanced lipophilicity aids in the penetration of biological membranes, facilitating cellular uptake and subsequent biological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Properties: Studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, compounds with similar structures have reported IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Antimicrobial Activity: The compound has been investigated for its potential as an antimicrobial agent. Its derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Insecticidal and Acaricidal Properties: The unique chemical properties imparted by the trifluoromethylthio group make it a candidate for agricultural applications, particularly as an insecticide or acaricide .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various aniline derivatives, including those substituted with trifluoromethylthio groups. The results showed that compounds with this substitution exhibited enhanced inhibitory effects on tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. The study revealed that certain derivatives had MICs as low as 18.7 μM, demonstrating their potential as novel therapeutic agents against resistant bacterial strains .

Data Tables

| Biological Activity | IC50/MIC Values | Target Cells/Organisms |

|---|---|---|

| Antiproliferative | IC50: ~3-6 μM | HeLa, MDA-MB-231 |

| Antimicrobial | MIC: 0.070 - 35.8 μM | Staphylococcus aureus |

| Insecticidal | Not quantified | Various insect species |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(Trifluoromethylthio)aniline in laboratory settings?

- Methodological Answer : A common approach involves trifluoromethylthiolation of aniline derivatives using hypervalent iodine(III) reagents. For example, a hypervalent trifluoromethylthio-iodine(III) reagent mediates the direct introduction of the -SCF₃ group into aromatic amines under fluorinated alcohol (e.g., hexafluoroisopropanol) solvent conditions. Reaction optimization includes controlling temperature (20–40°C) and stoichiometric ratios of the iodine reagent to substrate (1.2:1) to achieve yields >75% .

- Key Data :

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| CF₃S-I(III) | HFIP | 25°C | 78% |

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows aromatic proton signals at δ 7.25–7.45 ppm, while ¹⁹F NMR confirms the -SCF₃ group with a singlet at δ -43.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) calculates m/z 212.03 (C₇H₆F₃NS) .

Q. What safety precautions and handling protocols are recommended for working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods for ventilation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency Measures : Immediate eye irrigation with saline solution and skin decontamination using pH-neutral soap .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethylthio group into aromatic amines?

- Methodological Answer :

- Solvent Effects : Fluorinated alcohols (e.g., HFIP) enhance electrophilicity of the iodine reagent, accelerating the reaction .

- Catalytic Additives : Lewis acids like BF₃·Et₂O (5 mol%) improve regioselectivity in para-substituted anilines .

- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to identify intermediates and optimize reaction time (typically 6–12 hours) .

Q. What are the electronic and steric effects of the trifluoromethylthio substituent on the reactivity of aniline derivatives?

- Methodological Answer :

- Electronic Effects : The -SCF₃ group is strongly electron-withdrawing (σp = 0.93), directing electrophilic substitution to the meta position. This is confirmed by DFT calculations showing reduced electron density at the para position .

- Steric Effects : Bulkier substituents adjacent to -SCF₃ (e.g., 3-chloro groups) reduce coupling efficiency in cross-coupling reactions by ~30% .

Q. What are the applications of this compound in the synthesis of bioactive molecules or materials?

- Methodological Answer :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antiviral agents. For example, it serves as a precursor for trifluoromethylthio-containing benzodiazepines via Ullmann coupling .

- Agrochemicals : Derivatives show fungicidal activity against Botrytis cinerea (EC₅₀ = 12 µM) in leaf-disk assays .

Data Contradictions and Resolution

- Synthesis Yield Variability : Reported yields for hypervalent iodine-mediated reactions range from 60–85% depending on substituent electronic effects. Lower yields in ortho-substituted anilines are attributed to steric hindrance .

- Toxicity Data : Early IARC reports (1981) classify structural analogs as Group 3 carcinogens, but recent studies (2024) lack conclusive evidence for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.